molecular formula C8H7N3OS B1349370 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol CAS No. 27106-12-3

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Cat. No. B1349370
CAS RN: 27106-12-3
M. Wt: 193.23 g/mol
InChI Key: RAOXPTJDYMBTGU-UHFFFAOYSA-N
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Scientific Research Applications

Biomedical Applications

4-Amino-5-mercapto[1,2,4]triazole and its 3-substituted derivatives, including 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, have been noted for their biological interest. They provide access to new classes of biologically active heterocyclic compounds, which are significant in biomedical applications. This research is valuable for scientists interested in the chemistry of bifunctional versatile compounds (Riyadh & Gomha, 2020).

Corrosion Inhibition

Compounds like this compound have been synthesized and investigated for their efficacy in inhibiting corrosion of mild steel in acidic environments. These studies are crucial for understanding how such compounds can protect metals from corrosion, a significant concern in various industrial applications (Quraishi & Sardar, 2002).

Antimicrobial and Antitumor Activities

Several studies have highlighted the antimicrobial and antitumor properties of derivatives of this compound. These compounds show promising results in inhibiting the growth of various microorganisms and tumor cells, indicating their potential in developing new therapeutic agents (Kaldrikyan, Melik-Oganjanyan, & Aresnyan, 2013), (Rao, Rajasekaran, & Attimarad, 2000).

Spectral and Equilibrium Studies

Research on the spectral and equilibrium properties of derivatives of this compound contributes to the understanding of their chemical characteristics. These studies are essential for the development and application of these compounds in various scientific fields (Aliya, Sireesha, Reddy, & Devi, 2008).

Fluorescent Properties

The fluorescent properties of triazole Schiff bases, including derivatives of this compound, have been explored. These studies focus on understanding how the introduction of conjugated groups affects fluorescence, which can have applications in chemical sensing and molecular imaging (Hong, 2008).

Microwave-Enhanced Reactions

Research has been conducted on the microwave-enhanced reactions of 4-amino-5-mercapto-1,2,4-triazoles, such as this compound, with other compounds. This method offers advantages like short reaction times and high yields, making it relevant for the efficient synthesis of these compounds for various applications (Bai, Zhao, Li, Zhao, & Shi, 2008).

Potential Anti-Ulcer Agents

There has been research into the synthesis of new derivatives of this compound as potential anti-ulcer agents. This involves the exploration of their molecular structures and pharmacological activities, highlighting their potential use in medical applications (Perekhoda, Kadamov, Saidov, & Georgiyants, 2015).

Crystallographic Studies

Crystallographic studies of derivatives of this compound have been conducted to understand their molecular structures. This research is crucial for the development of compounds with specific properties for various scientific and industrial applications (Zhang, Zhang, Lei, Zou, & Ng, 2004).

Antiviral Agents

Studies on the synthesis and biological evaluation of certain 1,2,4-triazole derivatives, including this compound, have shown their potential as antiviral agents against viruses such as Japanese encephalitis virus and herpes simplex virus (Pandey, Tusi, Tusi, & Joshi, 2012).

Future Directions

Biochemical Analysis

Biochemical Properties

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The compound’s thiol group (-SH) is particularly reactive, allowing it to form disulfide bonds with cysteine residues in proteins, thereby modulating their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it affects metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves the formation of covalent bonds with amino acid residues, such as cysteine. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells. Additionally, it may influence the metabolism of other compounds by altering enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can determine its specific effects on cellular processes .

properties

IUPAC Name

4-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOXPTJDYMBTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371473
Record name 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27106-12-3
Record name 27106-12-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93431
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MERCAPTO-4-PHENYL-4H-(1,2,4)TRIAZOL-3-OL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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